

# Section 1: The Foundational Trinity: NMR, MS, and FTIR for Structural Confirmation

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## Compound of Interest

Compound Name: *8-Methylpyrazolo[1,5-A]  
[1,3,5]triazin-4(3H)-one*

CAS No.: 77668-03-2

Cat. No.: B1462371

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The first step after synthesizing a novel pyrazolo[1,5-a]triazine derivative is to confirm that the target molecule has been created. This is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Together, these techniques provide orthogonal data that build a confident picture of the molecular structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. For pyrazolo[1,5-a]triazine derivatives,  $^1\text{H}$  and  $^{13}\text{C}$  NMR are indispensable for mapping the proton and carbon framework, respectively.[2][3]

Causality Behind Experimental Choices:

- $^1\text{H}$  NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. This is crucial for confirming

the substitution pattern on the heterocyclic core and any appended functional groups.

- $^{13}\text{C}$  NMR: Reveals the number of unique carbon atoms and their electronic environments. The chemical shifts of carbons within the fused ring system are highly diagnostic.[2]
- 2D NMR (COSY, HSQC, HMBC): While often reserved for more complex structures, these techniques are invaluable for unambiguously assigning specific proton and carbon signals, especially in cases of isomeric uncertainty.

#### Protocol: $^1\text{H}$ and $^{13}\text{C}$ NMR Analysis

- Sample Preparation:
  - Accurately weigh 5-10 mg of the pyrazolo[1,5-a]triazine derivative.
  - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$ ,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.[4] DMSO- $d_6$  is often a good starting choice due to the broad solubility of many heterocyclic compounds.
  - Ensure the solution is clear and free of particulate matter.
- Instrument Setup (for a 400 MHz Spectrometer):
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity (resolution).
  - Acquire a standard  $^1\text{H}$  spectrum with a  $90^\circ$  pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum. Due to the lower natural abundance and gyromagnetic ratio of  $^{13}\text{C}$ , more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required for a good signal-to-noise ratio.
- Data Processing and Analysis:
  - Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

- Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d<sub>6</sub> at 2.50 ppm for <sup>1</sup>H and 39.52 ppm for <sup>13</sup>C).
- Integrate the <sup>1</sup>H NMR signals to determine the relative ratios of protons.
- Analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign the signals to the molecular structure.

Table 1: Typical NMR Chemical Shift Ranges for the Pyrazolo[1,5-a]triazine Core

Atom Position	Typical <sup>1</sup> H Chemical Shift (ppm)	Typical <sup>13</sup> C Chemical Shift (ppm)	Notes
H-2	8.0 - 8.5	145 - 155	Highly dependent on substituents.
H-5	7.0 - 7.5	110 - 120	Often coupled to H-6.
H-6	8.5 - 9.0	135 - 145	Shifted downfield due to ring nitrogens.
C-2	N/A	150 - 160	Quaternary carbon, often broad.
C-3a	N/A	140 - 150	Bridgehead carbon.
C-5	N/A	115 - 125	
C-6	N/A	140 - 150	
C-7a	N/A	155 - 165	Bridgehead carbon.

Note: These are approximate ranges and can vary significantly based on substitution and solvent.

## Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the exact molecular weight of the compound, serving as a critical checkpoint for the proposed structure. Techniques like Electrospray Ionization (ESI) are commonly used for these types of molecules, providing a protonated molecular ion peak  $[M+H]^+$ .<sup>[5]</sup>

Causality Behind Experimental Choices:

- High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement (to four or five decimal places). This allows for the determination of the elemental formula, which is a powerful tool for confirming the identity of a new compound and ruling out alternative structures with the same nominal mass.
- Fragmentation Analysis (MS/MS): By inducing fragmentation of the parent ion, a characteristic pattern is produced that can be pieced together to further validate the structure of the heterocyclic core and its substituents.

Protocol: ESI-MS Analysis

- Sample Preparation:
  - Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
  - The solvent should be compatible with the mobile phase if using Liquid Chromatography-Mass Spectrometry (LC-MS).<sup>[6]</sup>
- Instrument Setup (Direct Infusion):
  - Set the ESI source to positive ion mode.
  - Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal for the  $[M+H]^+$  ion.
  - Acquire data over a mass range that comfortably includes the expected molecular weight.
- Data Analysis:
  - Identify the peak corresponding to the  $[M+H]^+$  ion.

- For HRMS, compare the measured accurate mass to the theoretical mass calculated for the expected elemental formula. The mass error should ideally be less than 5 ppm.

## Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within the molecule by detecting the absorption of infrared radiation at characteristic frequencies.[3]

Causality Behind Experimental Choices: For pyrazolo[1,5-a]triazine derivatives, FTIR is particularly useful for confirming:

- The presence of N-H or O-H stretches if amino or hydroxyl groups are present.
- C=O stretches from amide or ketone functionalities.
- C-N and C=N stretches characteristic of the heterocyclic ring system.
- Aromatic C-H stretches.

Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)

- Sample Preparation: No special preparation is needed for solid samples. Place a small amount of the powdered derivative directly onto the ATR crystal.
- Instrument Setup:
  - Collect a background spectrum of the clean, empty ATR crystal.
  - Apply pressure to ensure good contact between the sample and the crystal.
  - Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4  $\text{cm}^{-1}$ .
- Data Analysis:
  - The background is automatically subtracted by the software.

- Identify the key absorption bands and correlate them to specific functional groups using standard correlation tables.

Table 2: Key FTIR Absorption Frequencies for Pyrazolo[1,5-a]triazine Derivatives

Functional Group	Typical Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch (amine)	3300 - 3500	Medium
Aromatic C-H Stretch	3000 - 3100	Medium-Weak
C=O Stretch (amide/ketone)	1650 - 1750	Strong
C=N and C=C Stretch (ring)	1500 - 1650	Medium-Strong
C-N Stretch	1200 - 1350	Medium

## Section 2: Chromatographic Methods for Purity and Quantification

Once the structure is confirmed, it is essential to determine the purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.<sup>[7]</sup>

### High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For pyrazolo[1,5-a]triazines, which are typically aromatic and moderately polar, Reversed-Phase HPLC (RP-HPLC) is the most common approach.<sup>[8]</sup>

Causality Behind Experimental Choices:

- Stationary Phase: A C18 column is the workhorse for RP-HPLC and a good starting point. It separates compounds primarily based on hydrophobicity.
- Mobile Phase: A mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent (acetonitrile or methanol) is used.

- Detection: A Diode Array Detector (DAD) or UV-Vis detector is ideal, as the aromatic nature of the pyrazolo[1,5-a]triazine core provides strong chromophores for sensitive detection.[9]

#### Protocol: RP-HPLC Purity Analysis

- Sample Preparation:
  - Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
  - Dilute this stock solution with the initial mobile phase composition to a final concentration of ~0.1 mg/mL.
  - Filter the sample through a 0.45 µm syringe filter to remove any particulates.
- Instrument and Method Parameters (Screening Gradient):
  - Column: C18, 4.6 x 150 mm, 5 µm particle size.
  - Mobile Phase A: Water + 0.1% Formic Acid.
  - Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  - Flow Rate: 1.0 mL/min.
  - Injection Volume: 10 µL.
  - Column Temperature: 30 °C.
  - Detection: UV at 254 nm and 280 nm (or monitor full spectrum with DAD).
  - Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.
- Data Analysis:
  - Integrate all peaks in the chromatogram.
  - Calculate the purity of the main peak as a percentage of the total peak area (% Area).

- For regulatory purposes, this method would need to be fully validated for linearity, accuracy, and precision.

## Section 3: Advanced Characterization Techniques

For a complete understanding of a new chemical entity, further characterization of its solid-state and optical properties is often required.

### Single-Crystal X-ray Diffraction: The Definitive Structure

This technique provides an unambiguous, three-dimensional map of the atomic positions within a single crystal. It is considered the "gold standard" for structure determination, confirming absolute stereochemistry and revealing detailed information about bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.<sup>[1][10]</sup>

Protocol: Single-Crystal X-ray Diffraction

- Crystal Growth (Self-Validating Step): The ability to grow a high-quality single crystal is in itself an indication of high purity.
  - Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) is a common method.
  - Other methods include slow cooling or vapor diffusion.
- Data Collection:
  - Mount a suitable crystal on a goniometer head.
  - Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
  - Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
- Structure Solution and Refinement:
  - Process the diffraction data to obtain a set of structure factors.

- Solve the crystal structure using direct methods or Patterson methods to get an initial model.
- Refine the model against the experimental data to obtain the final, accurate structure.

## Thermal Analysis (DSC & TGA): Stability and Phase Transitions

Thermal analysis provides critical information on the material's stability and physical state.

- Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, which is a key indicator of purity, and to identify other thermal events like glass transitions or polymorphic phase changes.[\[11\]](#)[\[12\]](#)
- Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of the compound.[\[13\]](#)

### Protocol: DSC/TGA Analysis

- Sample Preparation:
  - Accurately weigh 2-5 mg of the sample into an appropriate aluminum or ceramic pan.
- Instrument Setup:
  - Place the sample pan and an empty reference pan into the instrument.
  - Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).[\[11\]](#)
  - For DSC: Heat the sample at a controlled rate (e.g., 10 °C/min) over the desired temperature range.
  - For TGA: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its decomposition point.

- Data Analysis:
  - DSC: Determine the onset and peak temperature of the melting endotherm. A sharp melting peak is indicative of high purity.
  - TGA: Determine the onset temperature of decomposition, often defined as the temperature at which 5% mass loss occurs ( $T_5$ ).

## UV-Vis Spectroscopy: Electronic Properties

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. It provides information about the chromophore system and can be used for quantitative analysis via the Beer-Lambert law. The absorption spectra of these compounds are highly dependent on the nature and position of substituents.<sup>[14]</sup>

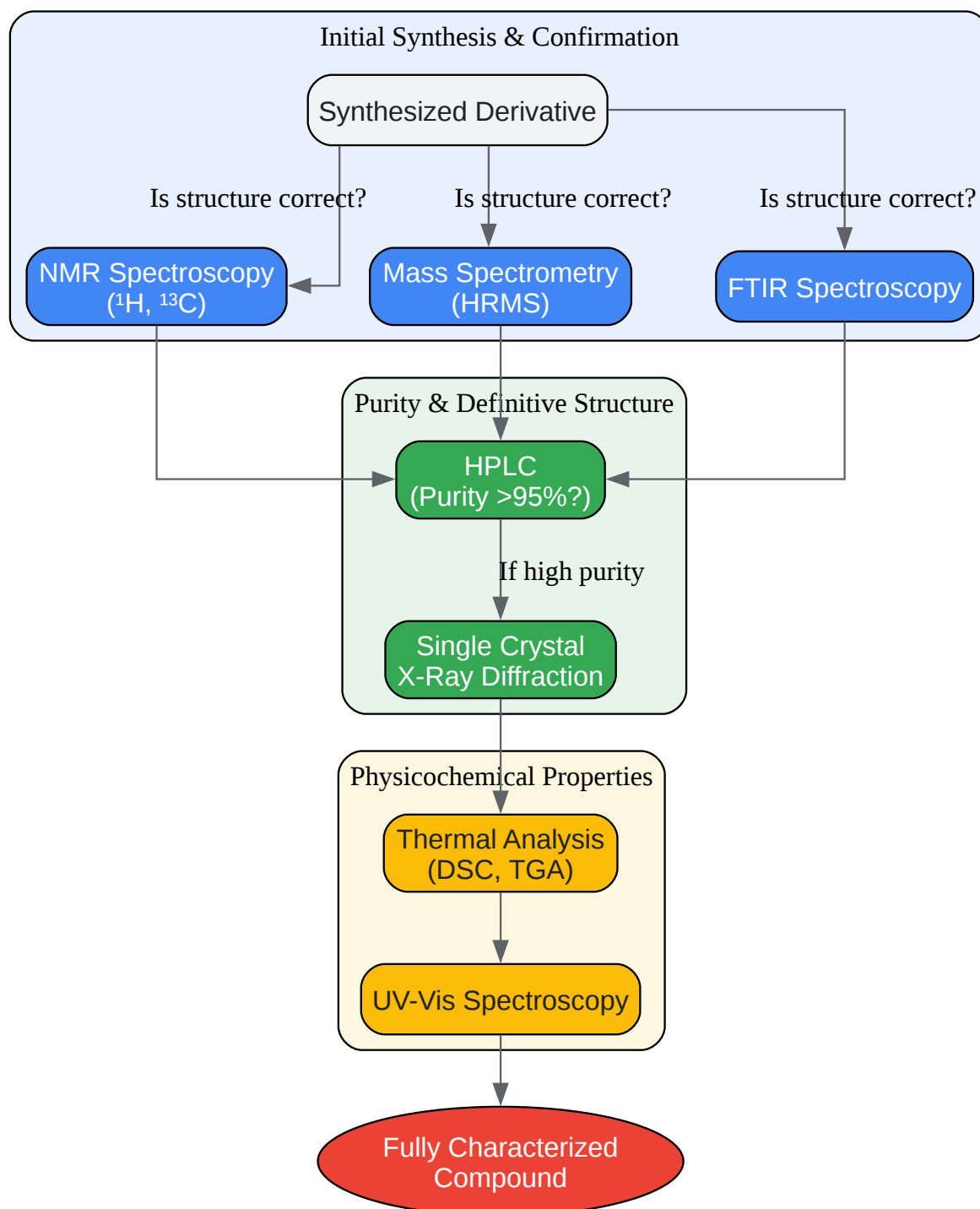
### Protocol: UV-Vis Spectroscopy

- Sample Preparation:
  - Prepare a stock solution of known concentration in a UV-transparent solvent (e.g., ethanol, acetonitrile).
  - Perform serial dilutions to create a solution with an absorbance maximum between 0.5 and 1.5 AU.
- Measurement:
  - Use a matched pair of quartz cuvettes.
  - Fill one cuvette with the pure solvent to serve as a blank.
  - Fill the other cuvette with the sample solution.
  - Record the absorption spectrum over a range (e.g., 200-600 nm).
- Data Analysis:

- Identify the wavelength of maximum absorbance ( $\lambda_{\max}$ ).
- If the concentration and path length are known, calculate the molar extinction coefficient ( $\epsilon$ ) using the Beer-Lambert Law ( $A = \epsilon cl$ ).

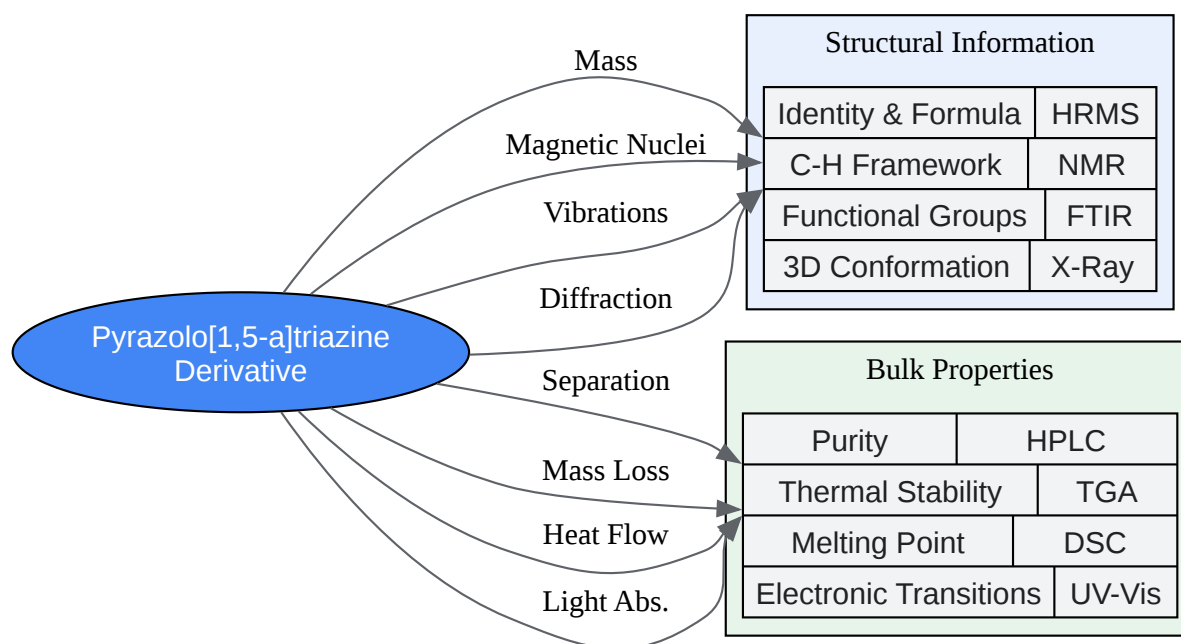
## Visualization of Workflows

A logical workflow ensures that data is collected efficiently and builds upon previous results to create a comprehensive characterization package.



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Caption: Comprehensive characterization workflow for novel pyrazolo[1,5-a]triazine derivatives.



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Caption: Relationship between analytical techniques and the information they provide.

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